

Challenges in distinguishing Quina from pseudo-Quina retouch

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Technical Support Center: Lithic Retouch Analysis

This guide provides troubleshooting advice and frequently asked questions to assist researchers in the complex task of distinguishing Quina from pseudo-Quina retouch on lithic artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the defining characteristics of true Quina retouch?

A1: True Quina retouch is a distinctive form of stone tool modification primarily associated with the Mousterian period.^{[1][2]} Its most recognizable feature is a scalar or stepped morphology, characterized by overlapping, invasive scars that often end in hinge or step terminations.^{[2][3]} This technique results in a steep, robust edge.^[2] Quina retouch is typically applied to thick, wide flakes, often with some remaining cortex.^{[1][4]} The resulting tools are frequently transverse scrapers with a convex working edge and an asymmetrical cross-section.^{[4][5]}

Q2: What is pseudo-Quina retouch and how does it differ from true Quina?

A2: "Pseudo-Quina," often referred to as "demi-Quina" or "Quina-like," describes retouch that shares some, but not all, characteristics with classic Quina retouch. The distinction can be subtle and is a subject of ongoing research. Demi-Quina may be less invasive or exhibit a less consistent stepped pattern compared to true Quina.^[6] Some researchers suggest that the blank's characteristics, such as thickness and edge shape, heavily influence the final form of

the retouch, potentially creating scalar characteristics that are not the result of the true Quina process.[7] Functionally, some studies indicate that while true Quina scrapers may have been better suited for working hard materials, demi-Quina tools were effective on softer materials, particularly for cutting.[8]

Q3: We are finding it difficult to consistently classify retouch in our assemblage. What are common troubleshooting steps?

A3: Difficulty in classification is a common challenge. Here are some troubleshooting steps:

- **Standardize Observation Conditions:** Ensure all analysts are using the same lighting conditions, magnification levels, and terminology.
- **Create a Reference Collection:** Use textbook examples or well-documented artifacts from your region to create a physical or photographic reference collection for both Quina and non-Quina examples.[3]
- **Focus on Multiple Attributes:** Avoid relying on a single attribute. Classification should be based on a combination of features: scar morphology (scalar/stepped), invasiveness, edge angle, and blank thickness.[4][5]
- **Employ Quantitative Metrics:** Introduce quantitative measurements to supplement qualitative observations. This can help objectify the analysis and reduce inter-observer error (see Q4 and Table 1).
- **Consider the Reduction Process:** Recognize that retouch is a dynamic process. The morphology of a tool edge can change significantly with repeated resharpening (reduction). [5][9] An edge may appear "demi-Quina" in an early stage of reduction and develop into a classic Quina form after extensive resharpening.[10]

Q4: Are there quantitative methods that can help differentiate Quina from pseudo-Quina retouch?

A4: Yes, several quantitative methods are used in lithic analysis to measure retouch intensity and morphology, which can help objectify the classification process.[11][12] While no single metric can definitively separate the two, using them in combination can provide strong supporting evidence. Key metrics include edge angle measurements and indices of reduction.

Studies have shown that the higher edge angles often seen on Quina scrapers are largely a product of continuous reduction on thicker blanks, rather than a direct feature of the retouch style itself.[\[5\]](#)[\[9\]](#)

Data Presentation

Table 1: Quantitative Metrics for Retouch Analysis

Metric	Description	Relevance to Quina/Pseudo-Quina Distinction
Edge Angle	The angle of the retouched working edge of the tool.	Quina scrapers often exhibit high edge angles (e.g., 60-75°), but this is now understood to be a result of extensive resharpening and the use of thick blanks, not necessarily the retouch technique alone. [5]
Geometric Index of Unifacial Reduction (GIUR)	A ratio calculated from flake thickness and the height of retouch scars to estimate the amount of mass lost during retouching. [11] [12] [13]	Higher GIUR values indicate more extensive reduction. Comparing GIUR values can help determine if a "pseudo-Quina" tool is simply a less-reduced version of a Quina tool. [5]
Invasiveness Index	A method that divides the tool's surface into sections and scores the extent to which retouch scars invade the surface, providing a measure of retouch intensity. [11]	True Quina retouch is characterized by highly invasive scars. [4] This index can help quantify this attribute for more objective comparison.

Experimental Protocols

Protocol: Experimental Replication and Use-Wear Analysis of Retouch

This protocol outlines a methodology for experimentally creating and analyzing different retouch types to better understand the diagnostic criteria for Quina and pseudo-Quina forms.

Objective: To identify the manufacturing techniques and subsequent use-wear patterns that differentiate Quina from pseudo-Quina retouch.

Materials:

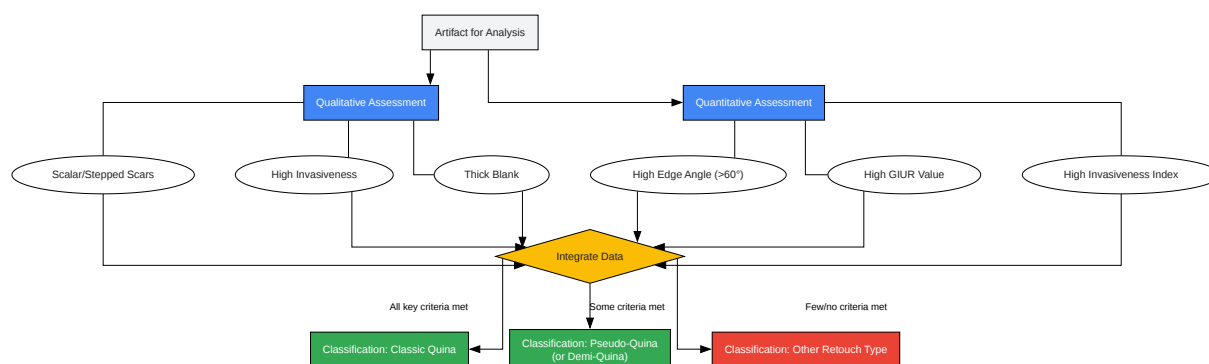
- Flint or chert nodules of varying thickness.
- Hard hammers (e.g., quartzite hammerstones).
- Soft hammers (e.g., bone or antler retouchers).[\[14\]](#)
- Materials for use-wear experiments (e.g., wood, bone, fresh animal hides).[\[8\]](#)[\[15\]](#)
- Microscope (Stereo and Metallurgical) for use-wear analysis.
- 3D scanner for precise morphological analysis (optional).[\[13\]](#)

Methodology:

- Blank Production: Knap a series of thick and thin flakes from the raw material nodules to serve as blanks for the tools.
- Retouch Application (Group 1: Simulated Quina):
 - On a set of thick blanks, use a hard hammer to apply retouch at a steep angle.
 - The first series of removals should create micro-denticulations along the edge.[\[16\]](#)
 - A second, overlapping series of removals should be applied to regularize the edge, aiming to create the characteristic stepped, scalariform pattern.[\[10\]](#)[\[16\]](#) Document the force, angle, and type of percussion used.
- Retouch Application (Group 2: Simulated Pseudo-Quina):

- On a separate set of blanks (both thick and thin), apply retouch that is less invasive and may not fully overlap.
- Experiment with both hard and soft hammers to observe differences in scar morphology.
- Attempt to create a "demi-Quina" or "Quina-like" edge that is functional but lacks the full stepped appearance.
- Functional Analysis (Use-Wear):
 - Divide each group of experimental tools into sub-groups.
 - Use the tools for specific tasks (e.g., scraping hide, working wood) for a set duration.[\[17\]](#)
 - Document the activity, contact material, and duration of use for each tool.[\[17\]](#)
- Microscopic Analysis:
 - Clean all experimental tools according to standard laboratory procedures.[\[18\]](#)
 - Examine the retouched edges and tool surfaces under a microscope to identify and document diagnostic wear patterns (e.g., polish, striations, edge damage).
 - Compare the use-wear on the simulated Quina and pseudo-Quina tools to identify any functional differences.[\[8\]](#)
- Data Correlation: Analyze the relationships between the manufacturing technique (hammer type, angle), resulting retouch morphology, and the observed use-wear patterns. This will build a robust reference for interpreting archaeological specimens.

Mandatory Visualization



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